molecular formula C19H17NO9 B3163830 Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate CAS No. 886361-08-6

Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate

Cat. No.: B3163830
CAS No.: 886361-08-6
M. Wt: 403.3 g/mol
InChI Key: PJDXVUJIKGWDQJ-UHFFFAOYSA-N
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Description

Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate typically involves multi-step organic reactions. One common approach is the nitration of the corresponding phenol derivative, followed by acetylation and esterification steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medical applications include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to create new drugs with specific therapeutic properties.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • Methyl 4-(4-methoxy-2-nitrophenoxy)benzenecarboxylate

  • Methyl 4-(2-nitrophenoxy)benzenecarboxylate

  • Methyl 4-(4-nitrophenoxy)benzenecarboxylate

Uniqueness: Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate stands out due to its bis(acetyloxy)methyl group, which imparts unique chemical properties compared to its similar counterparts

Properties

IUPAC Name

methyl 4-[4-(diacetyloxymethyl)-2-nitrophenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO9/c1-11(21)27-19(28-12(2)22)14-6-9-17(16(10-14)20(24)25)29-15-7-4-13(5-8-15)18(23)26-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDXVUJIKGWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192799
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-08-6
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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